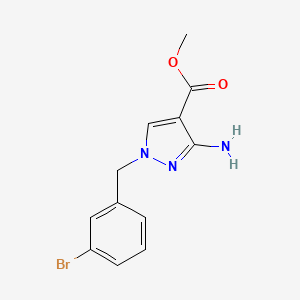

2,5-Dichloro-3-cyclopropylimidazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Imidazole synthesis involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Synthesis of Heterocyclic Compounds

One application of compounds similar to 2,5-Dichloro-3-cyclopropylimidazole-4-carbaldehyde is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been transformed into tricyclic heterocycles, indicating the potential of such structures to serve as precursors for biologically active fused heterocycles through intramolecular 1,3-dipolar cycloaddition reactions (Gaonkar & Rai, 2010).

Corrosion Inhibition

The related compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, has been studied for its corrosion inhibition effects on carbon steel in hydrochloric acid solution, demonstrating the versatility of imidazole derivatives in industrial applications. These findings suggest the potential of this compound in similar corrosion inhibition roles, given its structural similarities (Ech-chihbi et al., 2017).

Synthesis of Spin Probes

Imidazole derivatives have also been employed in the synthesis of pH-sensitive spin probes. For example, 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides were used to create stable nitroxides, which are valuable in electron paramagnetic resonance (EPR) spectroscopy for studying biological systems. This suggests the potential application of this compound in the field of biochemistry and medical diagnostics (Kirilyuk et al., 2003).

Development of Antimicrobial Agents

Additionally, derivatives of 1H-pyrazole, synthesized from compounds structurally related to this compound, have been evaluated for their antimicrobial activity. This demonstrates the compound's potential as a precursor in the development of new antibacterial and antifungal agents, highlighting its importance in pharmaceutical research (Thumar & Patel, 2011).

作用機序

将来の方向性

Imidazole derivatives have occupied a unique place in the field of medicinal chemistry . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Therefore, there is a great importance of heterocyclic ring-containing drugs . This opens up new opportunities for the rapid screening of a wide range of compounds, either for the development of new drugs or total synthesis of natural products .

特性

IUPAC Name |

2,5-dichloro-3-cyclopropylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-6-5(3-12)11(4-1-2-4)7(9)10-6/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTAFDGFDGJIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(N=C2Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]benzohydrazide](/img/structure/B2943487.png)

![4-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2943488.png)

![5-(tert-Butyl)-1H-benzo[d]imidazole](/img/structure/B2943490.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)

![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)